[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride
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Overview
Description
[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.7 g/mol . This compound is known for its unique structure, which includes a cyclopropylethynyl group attached to a phenyl ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride typically involves the reaction of 4-bromo-2-cyclopropylethynylbenzene with methanamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Cyclopropylethynyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[4-(2-Cyclopropylethynyl)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.
[4-(2-Cyclopropylethynyl)phenyl]methylamine: Similar structure but with a methyl group attached to the amine.
Uniqueness
The uniqueness of [4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride lies in its specific combination of functional groups, which allows for unique reactivity and interactions. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[4-(2-cyclopropylethynyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10;/h5-8,10H,1-2,9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEKVJLGFLBJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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